7-Fluoro-2,2-dimethylchroman-4-one
Overview
Description
7-Fluoro-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C11H11FO2. It is a derivative of chroman-4-one, a heterobicyclic compound that serves as a building block in medicinal chemistry. The presence of a fluorine atom at the 7th position and two methyl groups at the 2nd position distinguishes it from other chroman-4-one derivatives .
Mechanism of Action
Target of Action
Chromanone analogs, to which 7-fluoro-2,2-dimethylchroman-4-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
It is known that chromanone analogs can interact with their targets in various ways, such as by binding to active sites, altering protein conformation, or modulating protein-protein interactions . The exact nature of these interactions and the resulting changes would depend on the specific structure and properties of this compound .
Biochemical Pathways
Given the wide range of biological activities exhibited by chromanone analogs, it is likely that this compound could affect multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given the wide range of biological activities exhibited by chromanone analogs, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can significantly impact the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
7-Fluoro-2,2-dimethylchroman-4-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, which in turn affects various biochemical pathways. Additionally, it can induce changes in gene expression, further influencing cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 7-Fluoro-2,2-dimethylchroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated benzene derivative and a suitable diketone.
Cyclization: The key step involves cyclization to form the chroman-4-one ring structure. This can be achieved using acidic or basic conditions.
Fluorination: Introduction of the fluorine atom at the 7th position can be done using electrophilic fluorination reagents such as Selectfluor.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
7-Fluoro-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoro-2,2-dimethylchroman-4-one has several applications in scientific research:
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Sciences: Its unique properties make it valuable in the development of new materials with specific characteristics
Comparison with Similar Compounds
7-Fluoro-2,2-dimethylchroman-4-one can be compared with other chroman-4-one derivatives such as:
2,2-Dimethylchroman-4-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoro-2,2-dimethylchroman-4-one: The fluorine atom is at the 6th position, leading to variations in reactivity and applications
The presence of the fluorine atom at the 7th position in this compound imparts unique properties that make it distinct from other similar compounds.
Properties
IUPAC Name |
7-fluoro-2,2-dimethyl-3H-chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTQZPUQPCIGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569984 | |
Record name | 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111477-98-6 | |
Record name | 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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